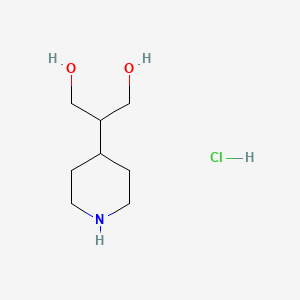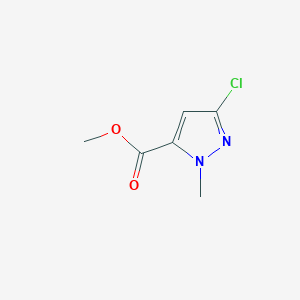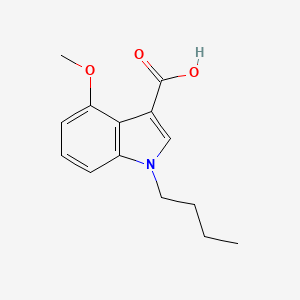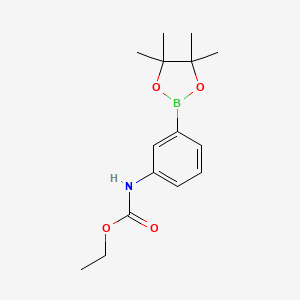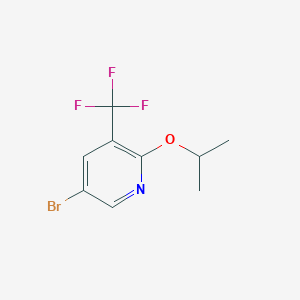
5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine
Overview
Description
“5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine” is a chemical compound with the molecular formula C9H9BrF3NO . It is a substrate used in a palladium-catalyzed α-arylation of a Refomatsky reagent .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which includes “5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine”, has been discussed in several studies . One method involves the regioselective C-4 deprotonation with LDA and trapping with carbon dioxide, leading to the corresponding C-4 acid .Molecular Structure Analysis
The molecular weight of “5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine” is 284.07 . The SMILES string representation of the molecule is FC(F)(F)c1ccc(Br)nc1 .Chemical Reactions Analysis
Trifluoromethylpyridines, including “5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine”, are used in various chemical reactions. For instance, they are used in Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .Scientific Research Applications
Spectroscopic and Optical Studies
5-Bromo-2-(trifluoromethyl)pyridine, a related compound, has been spectroscopically characterized using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. It's been studied for its non-linear optical (NLO) properties and interaction with DNA. Such studies can be essential for the development of new materials and biological applications (Vural & Kara, 2017).
Functionalization and Synthesis
Research on various halopyridines, including bromo- and trifluoromethyl-substituted pyridines, has led to the development of new synthetic routes for carboxylic acids and other derivatives. These methods are crucial for creating diverse chemical compounds used in different fields of research and industry (Cottet et al., 2004).
Antimicrobial and Antitumor Activity
A study on the antimicrobial activities of bromo-(trifluoromethyl)pyridine derivatives found them effective against various pathogens, highlighting their potential in developing new antimicrobial agents. Additionally, the antitumor activities of some derivatives have been investigated, showing their potential in cancer research (Zhou et al., 2015).
Synthesis of Heterocycles
Research into the synthesis of novel heterocycles using bromo- and trifluoromethyl-substituted pyridines has led to the development of new methods for creating complex molecules. These molecules have potential applications in pharmaceuticals and materials science (Martins, 2002).
Biological Evaluation
Studies have evaluated the biological properties of various pyridine derivatives, including bromo- and trifluoromethyl-substituted compounds. These evaluations include testing against tumor cell lines and viruses, providing insights into their potential therapeutic applications (Hemel et al., 1994).
Safety And Hazards
Future Directions
The future directions of “5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine” and similar compounds are promising. They are key structural motifs in active agrochemical and pharmaceutical ingredients . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .
properties
IUPAC Name |
5-bromo-2-propan-2-yloxy-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF3NO/c1-5(2)15-8-7(9(11,12)13)3-6(10)4-14-8/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTMMTWIFRLZUDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=N1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1403108.png)
![3-Methyl-3,6-diaza-bicyclo[3.2.0]heptane](/img/structure/B1403110.png)
![4-[3-(2,2,2-Trifluoroethoxy)-phenoxy]-piperidine](/img/structure/B1403112.png)
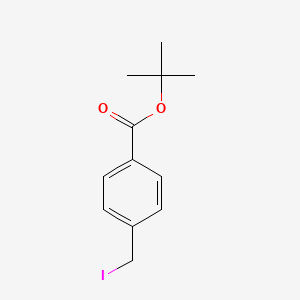
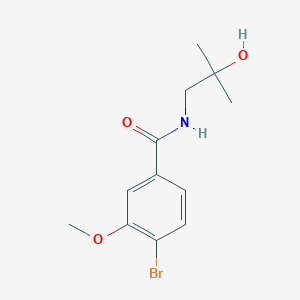
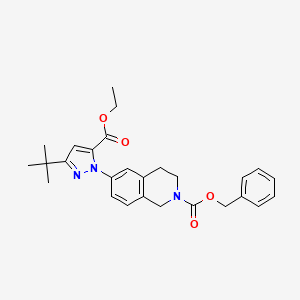
![2,6-Bis(1H-benzo[d]imidazol-1-yl)pyridine](/img/structure/B1403121.png)
